molecular formula C18H18N4 B2889023 N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide CAS No. 380416-23-9

N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide

Cat. No.: B2889023
CAS No.: 380416-23-9
M. Wt: 290.37
InChI Key: LJYWZTSETXGNEI-UHFFFAOYSA-N
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Description

N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Target of Action

N-methyl-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide is a pyrazole-bearing compound known for its diverse pharmacological effects It has been found to exhibit potent antileishmanial and antimalarial activities , suggesting that it may target specific proteins or enzymes in the Leishmania and Plasmodium species.

Mode of Action

A molecular docking study conducted on lm-ptr1, a protein in leishmania, justified the better antileishmanial activity of a similar compound . This suggests that N-methyl-N’-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide might interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.

Biochemical Pathways

Given its antileishmanial and antimalarial activities , it can be inferred that it interferes with the biochemical pathways essential for the survival and proliferation of Leishmania and Plasmodium species.

Result of Action

The compound has been found to exhibit superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . This suggests that the compound’s action results in significant inhibition of the growth or survival of the pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with benzenecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production volume, cost efficiency, and safety considerations. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

  • Addition: Addition reactions may involve the use of electrophiles or nucleophiles to add functional groups to the compound.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide is used as a building block for the synthesis of more complex organic compounds. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an antileishmanial and antimalarial agent. Its ability to inhibit the growth of parasites makes it a candidate for the development of new therapeutic drugs.

Medicine: The compound's pharmacological properties have been explored for potential applications in the treatment of various diseases. Its antileishmanial and antimalarial activities suggest that it could be developed into a drug for combating parasitic infections.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound is structurally similar and has been studied for its potential use as an antidiabetic agent.

  • 4,4'- (arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Another pyrazole derivative with antioxidant and anticancer properties.

Uniqueness: N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure and reactivity make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N'-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-14-13-17(22(21-14)16-11-7-4-8-12-16)20-18(19-2)15-9-5-3-6-10-15/h3-13H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYWZTSETXGNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=NC)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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